2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO3/c18-13-3-1-2-4-15(13)25-10-16(24)22-9-14(23)11-5-7-12(8-6-11)17(19,20)21/h1-8,14,23H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBIIZTUNEUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide , also known as S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a small organic molecule with potential pharmacological applications. Its structure includes a fluorophenoxy group and a trifluoromethyl-substituted phenyl moiety, which contribute to its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 402.297 g/mol
- IUPAC Name : (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- CAS Number : Not available
Biological Activity
The biological activity of this compound has been explored primarily in relation to its potential as a ligand for various receptors, including Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are crucial in regulating glucose metabolism and lipid homeostasis, making them important targets for treating metabolic disorders.
PPAR Agonist Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide exhibit agonistic activity towards PPARs. For instance, studies have shown that certain derivatives can enhance glucose uptake and exhibit anti-hyperglycemic effects in animal models. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl significantly influences the potency of these compounds as PPAR agonists .
Case Studies and Research Findings
-
Study on PPAR Ligands :
- A study published in MDPI highlighted the effectiveness of various PPAR ligands, demonstrating that modifications to the phenoxy and acetamide groups can lead to enhanced biological activity. The findings indicated that certain compounds could activate PPARγ with EC values in the low micromolar range, suggesting potential therapeutic applications in diabetes and obesity management .
- In Vivo Pharmacological Studies :
-
Molecular Docking Studies :
- Molecular docking studies have provided insights into the binding interactions of these compounds with PPARγ. The results indicated favorable binding modes, with specific interactions at critical residues within the receptor's ligand-binding domain, enhancing our understanding of how structural modifications can improve efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to its structural features which allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar compounds have shown significant antimicrobial properties. For instance, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their antitubercular activities against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains of M. tuberculosis .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Studies on related compounds have indicated that modifications in the phenyl and other substituents can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in colon cancer cell lines (HT29) and T cell lines (Jurkat), with IC50 values indicating strong cytotoxicity .
Case Study 1: Antimicrobial Evaluation
A study focused on related compounds demonstrated their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MICs as low as 0.22 μg/mL .
Case Study 2: Cytotoxicity Assays
Research evaluated the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells. It was found that electron-donating groups significantly enhanced cytotoxicity, suggesting that the fluorophenyl and hydroxyl groups in our compound may similarly influence its antitumor properties .
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Comparison with Similar Compounds
Key Compounds Analyzed :
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Synthesized via bromoacetyl bromide and n-butylamine (82% yield, m.p. 75°C) .
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a hydroxy-substituted amine side chain (54% yield, m.p. 84°C) .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide : Synthesized via a multicomponent reaction (81% yield, m.p. 150–152°C) .
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a chloro-methylphenoxy group and trifluoromethylphenyl (molecular weight: 343.73 g/mol) .
(R)-N-(4-(4-Amino-2,7-dimethyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl)-2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetamide (47): A PERK inhibitor with a pyrrolopyrimidine scaffold .
Pharmacological and Physicochemical Properties
Key Observations :
- Hydroxy and Trifluoromethyl Groups : Compounds like the target and ’s PERK inhibitors leverage these groups for enhanced solubility, metabolic stability, and target binding .
- Fluorophenoxy vs. Chlorophenoxy: Substitutions on the phenoxy ring (e.g., fluoro in the target vs. chloro in ) influence electronic properties and receptor affinity .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
